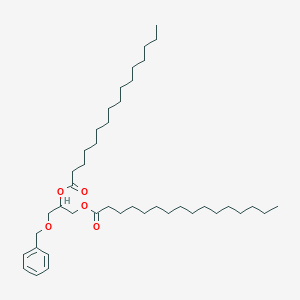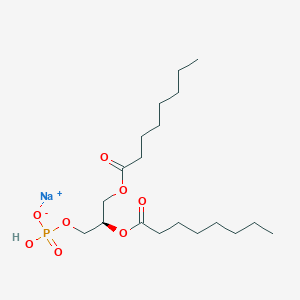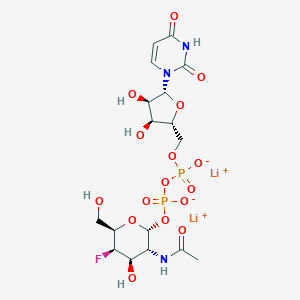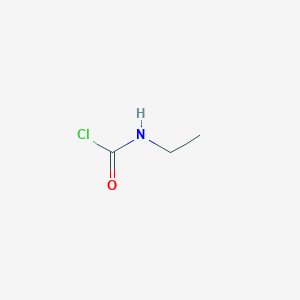
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- is a chemical compound that belongs to the quinazoline family. It is widely used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- is not fully understood. However, it is believed to act as a kinase inhibitor, which inhibits the activity of several kinases that are involved in the development of cancer. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects:
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases that are involved in the development of cancer, which results in the inhibition of cancer cell growth. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and development.
实验室实验的优点和局限性
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a well-established compound for research purposes. Additionally, it has been shown to have anticancer properties, which makes it a promising compound for the development of new cancer therapies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
There are several future directions for the research on quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro-. One of the directions is to further investigate its mechanism of action, which will provide insights into its potential applications in the field of medicinal chemistry. Additionally, future research can focus on the development of new cancer therapies based on the anticancer properties of the compound. Furthermore, research can focus on the optimization of the synthesis method to achieve higher yields and purity of the product. Finally, research can focus on the development of new derivatives of the compound to improve its properties and potential applications.
Conclusion:
In conclusion, quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- is a promising compound for scientific research due to its unique properties and potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to achieve high yields and purity of the product. It has been extensively studied for its anticancer properties and potential as a kinase inhibitor. Its mechanism of action is not fully understood, which provides opportunities for future research. Its advantages and limitations for lab experiments make it a challenging but promising compound for scientific research. Finally, there are several future directions for research on the compound, which can lead to the development of new cancer therapies and improved properties of the compound.
合成方法
The synthesis of quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- involves the reaction of 4-(2-bromoethoxy)aniline and 2-(4-bromophenyl)acetonitrile in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
科学研究应用
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- has been extensively used in scientific research for its potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a kinase inhibitor, as it has been shown to inhibit the activity of several kinases that are involved in the development of cancer.
属性
CAS 编号 |
124428-19-9 |
|---|---|
分子式 |
C22H17FN2O |
分子量 |
344.4 g/mol |
IUPAC 名称 |
8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C22H17FN2O/c23-20-8-4-7-19-21(20)24-15-25-22(19)26-14-13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-12,15H,13-14H2 |
InChI 键 |
JYAPXXSIEYEUPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F |
其他 CAS 编号 |
124428-19-9 |
同义词 |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinazoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)




![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)





![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)